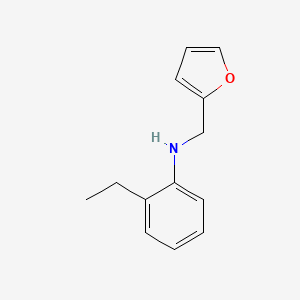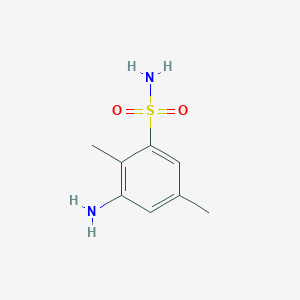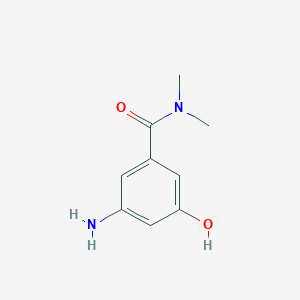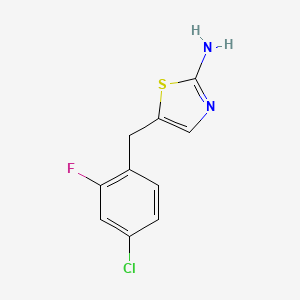
1-(2-Aminoethyl)-3-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-methylcyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group, a methyl group, and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 1-(2-Aminoethyl)-3-methylcyclopentanone.
Reduction: 1-(2-Aminoethyl)-3-methylcyclopentylamine.
Substitution: N-alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s hydroxyl group can also participate in hydrogen bonding, further stabilizing its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)cyclopentanol: Lacks the methyl group, which may affect its reactivity and binding properties.
3-Methylcyclopentan-1-amine: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(2-Hydroxyethyl)-3-methylcyclopentane: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological molecules.
Uniqueness: 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol is unique due to the presence of both the aminoethyl and hydroxyl groups on the cyclopentane ring. This combination of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7-2-3-8(10,6-7)4-5-9/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
XEMQIVZRVQVCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)




![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)


![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)

![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)

